1-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]imidazolidin-2-one
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Overview
Description
1-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]imidazolidin-2-one is a complex organic compound with a unique structure that combines elements of quinolizidine and imidazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinolizidine ring system, followed by the introduction of the hydroxy group and the imidazolidinone moiety. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidinone ring can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the imidazolidinone ring can yield different amine derivatives.
Scientific Research Applications
1-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-[(1R)-1-Hydroxy-2-(methylamino)ethyl]phenol: Shares a similar hydroxy and amino functional group but differs in the overall structure.
N-[(1R,3R,4aS,9aR)-3-[2-[(2,5-difluorophenyl)methylamino]-2-oxoethyl]-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-6-yl]-3-pyridinecarboxamide: Contains a similar quinolizidine ring system but has different substituents.
Uniqueness
1-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]imidazolidin-2-one is unique due to its combination of the quinolizidine and imidazolidinone moieties, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c20-14-17-7-11-19(14)10-6-16-12-15(21)5-3-9-18-8-2-1-4-13(15)18/h13,16,21H,1-12H2,(H,17,20)/t13-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCYJWNWGZOLOX-UKRRQHHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)(CNCCN3CCNC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@]([C@H]2C1)(CNCCN3CCNC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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